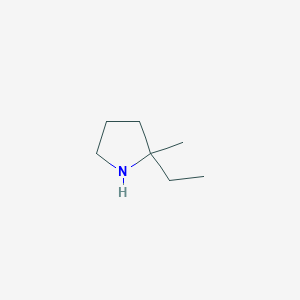
2-Ethyl-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and organic synthesis due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpyrrolidine can be synthesized through various synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of ethyl and methyl halides to introduce the respective substituents.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-ethyl-2-methylpyrrole. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the double bonds of the pyrrole ring into single bonds, resulting in the formation of the desired pyrrolidine derivative.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can act as a modulator of neurotransmitter receptors, influencing the activity of the central nervous system. The presence of the ethyl and methyl groups enhances its binding affinity and selectivity towards certain receptors, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound with no substituents on the ring.
2-Methylpyrrolidine: A similar compound with only a methyl group attached to the second carbon.
2-Ethylpyrrolidine: A compound with only an ethyl group attached to the second carbon.
Uniqueness
2-Ethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring. This dual substitution provides distinct steric and electronic properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. The combination of these substituents allows for greater versatility in synthetic applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
2-ethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7(2)5-4-6-8-7/h8H,3-6H2,1-2H3 |
Clave InChI |
LWXLWIFIZNWSAG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


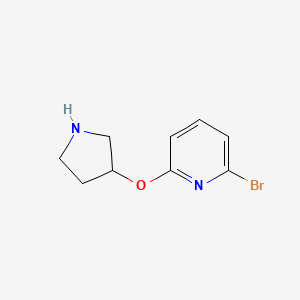
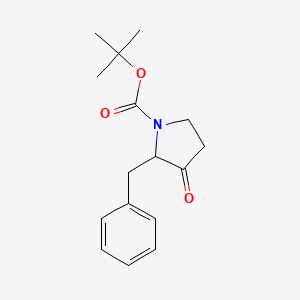
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
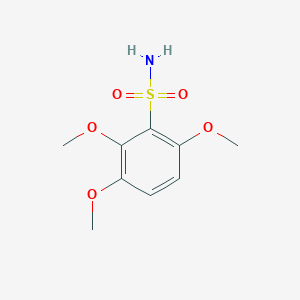
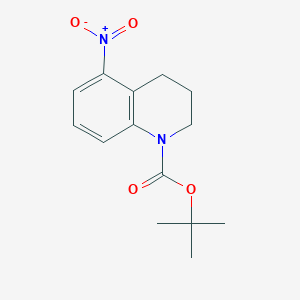
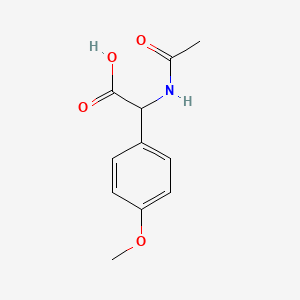
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)

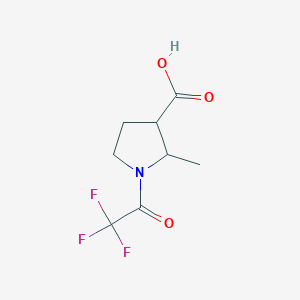

![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
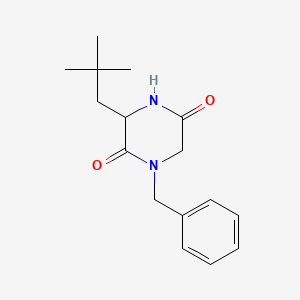
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)

